6-Chloro-8-fluoro-5-nitroquinoline
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Overview
Description
6-Chloro-8-fluoro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction, where a quinoline derivative is treated with chlorinating, fluorinating, and nitrating agents under controlled conditions . For example, 6-chloro-8-fluoroquinoline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-Chloro-8-fluoro-5-nitroquinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Amino or thiol-substituted quinolines.
Reduction: 6-Chloro-8-fluoro-5-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The biological activity of 6-Chloro-8-fluoro-5-nitroquinoline is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes in microorganisms or cancer cells . The presence of the nitro group enhances its electron-withdrawing properties, making it more reactive towards biological targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-nitroquinoline: Lacks the fluorine atom, which may result in different biological activities and reactivity.
8-Fluoro-5-nitroquinoline: Lacks the chlorine atom, which may affect its chemical properties and applications.
6-Chloro-5-nitroquinoline: Lacks the fluorine atom and has different substitution patterns, leading to variations in its reactivity and biological activity.
Uniqueness
6-Chloro-8-fluoro-5-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4ClFN2O2 |
---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
6-chloro-8-fluoro-5-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-6-4-7(11)8-5(2-1-3-12-8)9(6)13(14)15/h1-4H |
InChI Key |
COMMAUJPONHNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2[N+](=O)[O-])Cl)F)N=C1 |
Origin of Product |
United States |
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